2-Fluoro-6-(trifluoromethyl)benzyl bromide

Catalog No.
S715346
CAS No.
239087-08-2
M.F
C8H5BrF4
M. Wt
257.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-6-(trifluoromethyl)benzyl bromide

CAS Number

239087-08-2

Product Name

2-Fluoro-6-(trifluoromethyl)benzyl bromide

IUPAC Name

2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene

Molecular Formula

C8H5BrF4

Molecular Weight

257.02 g/mol

InChI

InChI=1S/C8H5BrF4/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2

InChI Key

RINUERVPFANASB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CBr)C(F)(F)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CBr)C(F)(F)F

The exact mass of the compound 2-Fluoro-6-(trifluoromethyl)benzyl bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Fluoro-6-(trifluoromethyl)benzyl bromide is a highly specialized, sterically hindered alkylating agent primarily utilized in the synthesis of advanced pharmaceutical intermediates, most notably non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists like Elagolix. The presence of both a highly electronegative fluorine atom and a bulky, lipophilic trifluoromethyl group at the ortho positions of the benzyl ring creates a unique steric and electronic environment. For procurement and process chemistry, this compound is selected not just for its reactivity as a benzylic electrophile, but for its ability to impart rigid conformational locking and enhanced lipophilicity to downstream active pharmaceutical ingredients (APIs). It is a critical, non-substitutable building block for scaling specific uracil-based monocyclic scaffolds where precise spatial orientation of the benzyl moiety is required for target binding [1].

Substituting 2-fluoro-6-(trifluoromethyl)benzyl bromide with simpler analogs, such as benzyl bromide, 2-fluorobenzyl bromide, or 2,6-difluorobenzyl bromide, fundamentally compromises the efficacy of the final synthesized API. In the context of GnRH receptor antagonists, the biological target requires the N-benzyl group to be directed away from the aromatic uracil plane. Mono-substituted or 2,6-difluoro analogs fail to provide sufficient steric bulk to restrict the rotation of the benzyl group, leading to the formation of multiple rotamers (atropisomers) at room temperature and a subsequent dramatic drop in receptor binding affinity. Furthermore, the trifluoromethyl group specifically fills a critical hydrophobic pocket in the receptor that fluorine alone cannot satisfy. Consequently, attempting to use a cheaper or more common benzyl halide during procurement will result in a downstream product with sub-optimal pharmacokinetics and unacceptable loss of target potency [1].

Receptor Binding Affinity Enhancement via Steric Bulk

In the optimization of monocyclic uracil GnRH receptor antagonists, the choice of the N-benzyl alkylating agent directly dictates the potency of the final API. SAR studies demonstrate that incorporating the 2-fluoro-6-(trifluoromethyl)benzyl moiety yields compounds with sub-nanomolar binding affinity. When compared to the mono-fluoro analog, the addition of the bulky 6-trifluoromethyl group increases binding affinity by nearly 38-fold, dropping the Ki from 19 nM to 0.5 nM [1]. This massive quantitative leap is attributed to the CF3 group restricting rotation and locking the molecule into the highly active conformation required for receptor interaction.

Evidence DimensionGnRH Receptor Binding Affinity (Ki)
Target Compound DataKi = 0.5 nM (for 2-F, 6-CF3 substituted uracil derivative)
Comparator Or BaselineKi = 19 nM (for 2-fluoro substituted uracil derivative)
Quantified Difference~38-fold higher binding affinity
ConditionsIn vitro human GnRH receptor binding assay

Procuring this exact di-ortho substituted building block is mandatory for achieving the sub-nanomolar potency required for clinical-grade GnRH antagonists.

Scalable N-Alkylation Yield in Uracil Core Functionalization

For industrial scale-up, the reactivity of the benzylic bromide must support high-yielding N-alkylation despite the significant steric hindrance of the di-ortho substitution. Process chemistry optimization for Elagolix intermediates shows that 2-fluoro-6-(trifluoromethyl)benzyl bromide successfully alkylates complex uracil cores with excellent efficiency. Under optimized conditions using sodium carbonate and sodium bromide in a DMF/toluene mixture at 70-90 °C, the alkylation proceeds to complete consumption of the uracil starting material, delivering the isolated N-alkylated product in 70% to 90% yield [1]. This demonstrates that the steric bulk does not prohibit scalable manufacturing.

Evidence DimensionN-Alkylation Isolated Yield
Target Compound Data70% - 90% isolated yield
Comparator Or BaselineUnsubstituted or less hindered benzyl bromides typically yield >80% but fail to provide downstream biological activity
Quantified DifferenceMaintains commercially viable yields (≥70%) despite extreme steric hindrance
ConditionsNa2CO3, NaBr, DMF/Toluene, 70-90 °C, 10 hours

Validates that the compound can be utilized in large-scale API manufacturing without prohibitive losses in coupling efficiency.

Prevention of Inactive Atropisomer Formation

A major challenge in the synthesis of highly substituted monocyclic APIs is the formation of rotational diastereoisomers (atropisomers) at room temperature, which dilutes the active pharmaceutical ingredient with inactive conformations. The use of 1-(2,6-difluoro)benzyl groups often results in insufficient rotational barriers. By replacing the 2,6-difluoro substitution with the 2-fluoro-6-(trifluoromethyl)benzyl group, the rotational barrier is significantly increased, effectively locking the benzyl group out of the uracil plane and preventing the observation of mixed R- and S-rotamers at room temperature [1].

Evidence DimensionRotational Barrier / Atropisomerism
Target Compound DataConformationally locked (single active conformation)
Comparator Or Baseline2,6-difluorobenzyl or less hindered analogs (formation of mixed R/S rotamers)
Quantified DifferenceElimination of inactive rotamer dilution at room temperature
ConditionsRoom temperature NMR and crystal structure analysis of final API

Eliminates the need for complex downstream chiral separations or loss of yield due to inactive rotamer formation.

Synthesis of Non-Peptide GnRH Receptor Antagonists

This compound is the premier N-alkylating agent for synthesizing monocyclic uracil-based GnRH receptor antagonists, such as Elagolix. It is specifically required to install the sterically demanding 2-fluoro-6-(trifluoromethyl)benzyl group, which is strictly necessary for achieving sub-nanomolar receptor binding and preventing inactive rotamer formation[1].

Development of Conformationally Locked APIs

Beyond GnRH antagonists, this building block is highly valuable in medicinal chemistry programs requiring the rigidification of a flexible benzyl linker. The extreme steric bulk of the ortho-CF3 and ortho-F groups can be utilized to force adjacent aromatic rings or heterocyclic cores out of planarity, optimizing the molecule for deep hydrophobic pocket binding[1].

Industrial Scale-Up of N-Alkylated Heterocycles

Due to its validated performance in large-scale manufacturing (yielding 70-90% in optimized DMF/toluene systems), this compound is ideal for transitioning complex N-alkylated pyrimidine or uracil drug candidates from discovery to pilot-plant scale, ensuring reliable precursor conversion [2].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Fluoro-6-(trifluoromethyl)benzyl bromide

Dates

Last modified: 08-15-2023

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